![molecular formula C9H11N3O2 B1616168 N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide CAS No. 59665-02-0](/img/structure/B1616168.png)
N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide
Overview
Description
N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide, commonly known as MNNG, is a potent carcinogen that has been extensively studied in the field of cancer research. It is a mutagenic and genotoxic agent that can cause DNA damage, leading to the development of cancer.
Mechanism of Action
MNNG is a potent alkylating agent that can cause DNA damage by adding alkyl groups to the DNA molecule. This leads to the formation of DNA adducts, which can interfere with DNA replication and transcription. MNNG can also cause mutations in the DNA sequence, leading to the development of cancer.
Biochemical and Physiological Effects
MNNG has been shown to cause a wide range of biochemical and physiological effects in laboratory animals. It can cause oxidative stress, inflammation, and DNA damage, leading to the development of cancer. MNNG has also been shown to affect the immune system, leading to immunosuppression.
Advantages and Limitations for Lab Experiments
MNNG is a potent carcinogen that can be used to induce cancer in laboratory animals. It is a useful tool for studying the mechanisms of carcinogenesis and developing new cancer therapies. However, MNNG has limitations in laboratory experiments. It is a highly toxic and hazardous chemical that requires special handling and disposal procedures. MNNG can also cause mutations in the DNA sequence, which can interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research on MNNG. One direction is to study the effects of MNNG on different cell types and tissues. Another direction is to develop new cancer therapies that target the mechanisms of MNNG-induced carcinogenesis. Additionally, research can be done to develop new methods for detecting MNNG-induced DNA damage and mutations. Finally, more research can be done to understand the role of MNNG in the development of specific types of cancer, such as liver and lung cancer.
Conclusion
In conclusion, MNNG is a potent carcinogen that has been extensively studied in the field of cancer research. It is a useful tool for studying the mechanisms of carcinogenesis and developing new cancer therapies. MNNG has limitations in laboratory experiments, but there are several future directions for research on this chemical. Understanding the mechanisms of MNNG-induced carcinogenesis can lead to the development of new cancer therapies and prevention strategies.
Scientific Research Applications
MNNG is widely used in scientific research to induce cancer in laboratory animals. It is used to study the mechanisms of carcinogenesis and to develop new cancer therapies. MNNG has been shown to induce a wide range of tumors, including liver, lung, stomach, and colon tumors. It is also used to study the effects of DNA damage on cell proliferation and apoptosis.
properties
IUPAC Name |
N-[[methyl(nitroso)amino]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-12(11-14)7-10-9(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYDRMADFXOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CNC(=O)C1=CC=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208353 | |
Record name | N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide | |
CAS RN |
59665-02-0 | |
Record name | N-[(Methylnitrosoamino)methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59665-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059665020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N'-Methyl-N'-nitroso(aminomethyl))benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(N'-methyl-N'-nitroso(aminomethyl))benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.